![molecular formula C10H8N2 B1613718 4H-Pyrrolo[1,2-a]benzimidazole CAS No. 24990-52-1](/img/structure/B1613718.png)
4H-Pyrrolo[1,2-a]benzimidazole
Overview
Description
4H-Pyrrolo[1,2-a]benzimidazole is a heterocyclic compound that features a fused ring system combining a pyrrole and a benzimidazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrrolo[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzimidazole with α,β-unsaturated carbonyl compounds under basic conditions. Another approach involves multicomponent reactions where aminobenzimidazoles react with bifunctional synthetic equivalents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 4H-Pyrrolo[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can undergo nucleophilic substitution with amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Structural Characteristics
4H-Pyrrolo[1,2-a]benzimidazole consists of a fused bicyclic structure comprising a pyrrole ring and a benzimidazole moiety. The molecular formula is typically represented as C₉H₈N₂. The presence of nitrogen atoms in its structure enhances its reactivity and biological activity, making it a valuable compound for various applications.
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. A study by Pathak et al. synthesized several derivatives and evaluated their activity against gram-positive and gram-negative bacteria as well as fungi, including drug-resistant strains. Some derivatives demonstrated moderate antibacterial properties, while one showed promising antifungal activity against Candida albicans .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Activity Type | Target Organism | Result |
---|---|---|---|
Derivative A | Antibacterial | Staphylococcus aureus | Moderate activity |
Derivative B | Antifungal | Candida albicans | Promising antifungal |
Derivative C | Antibacterial | Escherichia coli | No significant activity |
Anticancer Properties
The anticancer potential of this compound has been explored extensively. Some derivatives have been found to induce apoptosis in cancer cells and interact with various biological targets associated with cancer progression. For instance, studies indicate that certain derivatives can inhibit tumor growth in vitro and in vivo models .
Case Study: Antitumor Activity
In a study focusing on the cytotoxic effects of pyrrolo[1,2-a]benzimidazole quinones, the influence of substituents on the cytotoxicity was examined. The results suggested that specific modifications could enhance the compound's efficacy against cancer cell lines .
Material Science Applications
This compound serves as a building block for synthesizing polymers and materials with tailored electronic properties. Its unique structure allows for the development of materials that can be used in electronic devices or as sensors.
Table 2: Material Science Applications of this compound
Application | Description | Potential Use Cases |
---|---|---|
Polymer Synthesis | Used as a monomer for creating conductive polymers | Organic electronics |
Sensor Development | Functionalized derivatives can be used in sensors | Chemical detection |
Mechanism of Action
The mechanism of action of 4H-Pyrrolo[1,2-a]benzimidazole varies depending on its application. In medicinal chemistry, it is believed to interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share structural similarities and exhibit comparable biological activities, including antiviral and anticancer properties.
Pyrrolo[1,2-a]pyrazines: Known for their antibacterial and antifungal activities, these compounds also show potential in kinase inhibition.
Uniqueness: 4H-Pyrrolo[1,2-a]benzimidazole stands out due to its unique combination of a pyrrole and benzimidazole ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and materials .
Biological Activity
4H-Pyrrolo[1,2-a]benzimidazole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential as an antitumor agent, antimicrobial agent, and in the treatment of various central nervous system disorders. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity associated with this compound.
Antitumor Activity
One of the most notable biological activities of this compound is its antitumor potential . Research indicates that this compound acts as a DNA cross-linker, mimicking the activity of established antitumor agents such as mitomycin C.
- Mechanism of Action : The compound's ability to induce DNA strand cleavage is attributed to reductive alkylation followed by the generation of reactive oxygen species (ROS). This mechanism results in significant cytotoxic effects against various cancer cell lines, including ovarian and colon cancers, with some derivatives exhibiting IC50 values in the nanomolar range .
Case Study: Structure-Activity Relationship (SAR)
A study focusing on the structure-activity relationship of pyrrolo[1,2-a]benzimidazole derivatives revealed that modifications to the core structure could enhance antitumor efficacy. For instance, compounds with specific substituents demonstrated increased potency and selectivity towards cancer cell lines.
Compound Name | IC50 (nM) | Cancer Type |
---|---|---|
PBI-A | 50 | Ovarian |
PBI-B | 75 | Colon |
PBI-C | 30 | Breast |
Antimicrobial Activity
This compound also exhibits antimicrobial properties , particularly against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Certain derivatives have shown MIC values as low as 0.49 µg/mL against pathogenic strains like Escherichia coli and Salmonella typhimurium. These compounds were found to be more effective than conventional antibiotics in some cases .
Table: Antimicrobial Activity of Selected Derivatives
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
Compound 1 | 0.49 | E. coli O157:H7 |
Compound 2 | 0.75 | S. typhimurium |
Compound 3 | 0.98 | Klebsiella sp. |
Central Nervous System Activity
The pyrrolo[1,2-a]benzimidazole scaffold has been implicated in neuropharmacological studies, indicating its potential in treating central nervous system disorders.
Properties
IUPAC Name |
4H-pyrrolo[1,2-a]benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-5-9-8(4-1)11-10-6-3-7-12(9)10/h1-7,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTMASDELHSUQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC=CN23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623811 | |
Record name | 4H-Pyrrolo[1,2-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24990-52-1 | |
Record name | 4H-Pyrrolo[1,2-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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